molecular formula C9H15N3S B15336977 5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine

5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B15336977
M. Wt: 197.30 g/mol
InChI Key: FVEPTESZRFAEFX-UHFFFAOYSA-N
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Description

5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine is a chemical compound characterized by its unique structure, which includes a tetramethylcyclopropyl group attached to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,3,3-tetramethylcyclopropylamine with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the thiadiazole ring can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of a functional group on the thiadiazole ring with the nucleophile.

Scientific Research Applications

5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetramethylcyclopropyl-fentanyl: A fentanyl analog with a similar cyclopropyl group.

    UR-144: A synthetic cannabinoid with a tetramethylcyclopropyl group.

    5F-UR-144: A fluorinated analog of UR-144.

Uniqueness

5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the tetramethylcyclopropyl group and the thiadiazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

5-(2,2,3,3-tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H15N3S/c1-8(2)5(9(8,3)4)6-11-12-7(10)13-6/h5H,1-4H3,(H2,10,12)

InChI Key

FVEPTESZRFAEFX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C2=NN=C(S2)N)C

Origin of Product

United States

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